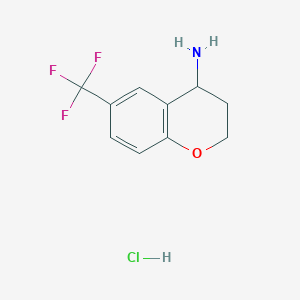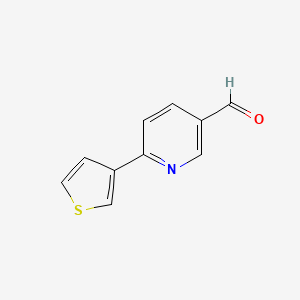
6-(3-Thienyl)nicotinaldehyde
Overview
Description
“6-(3-Thienyl)nicotinaldehyde” is a chemical compound with the empirical formula C10H7NOS and a molecular weight of 189.23 . It is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The SMILES string of “this compound” is O=Cc1ccc (nc1)-c2ccsc2 . The InChI is 1S/C10H7NOS/c12-6-8-1-2-10 (11-5-8)9-3-4-13-7-9/h1-7H . These strings provide a textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include its empirical formula (C10H7NOS), molecular weight (189.23), and its molecular structure represented by its SMILES string and InChI .Scientific Research Applications
Synthesis and Chemical Reactions
Research has demonstrated that 6-(3-Thienyl)nicotinaldehyde can serve as a precursor in the synthesis of complex heterocyclic compounds. For instance, Attaby et al. (2007) explored its reactivity, leading to the synthesis of thieno[2,3-b]pyridine derivatives with potential antiviral activities (Attaby, Elghandour, Ali, & Ibrahem, 2007). Similarly, Gad-Elkareem, Abdel-fattah, & Elneairy (2011) utilized a derivative for creating thio-substituted ethyl nicotinate and thieno[2,3-b]pyridine compounds, which were screened for their antimicrobial activities (Gad-Elkareem, Abdel-fattah, & Elneairy, 2011).
Bio-catalysis and Enzymatic Reactions
In the context of bio-catalysis, Wong and Whitesides (1981) discussed the use of nicotinamide cofactors in enzyme-catalyzed organic synthesis, highlighting the potential for this compound derivatives in similar applications (Wong & Whitesides, 1981). This research underscores the significance of nicotinamide derivatives in developing efficient and sustainable synthetic methods.
Material Science and Organic Photovoltaics
The compound has also found applications in material science, particularly in the development of organic photovoltaic materials. Xu et al. (2017) synthesized a thieno[3,4‐b]thiophene‐based electron acceptor for high-performance organic photovoltaics, showcasing the utility of thiophene derivatives in enhancing solar cell efficiencies (Xu et al., 2017).
Nutritional and Clinical Care
Further, research by Maiese et al. (2009) on nicotinamide, a related compound, offers insights into its role in cellular metabolism, oxidative stress, and disease prevention. Such studies provide a broader understanding of the biochemical pathways influenced by nicotinamide derivatives, including this compound, and their potential therapeutic applications (Maiese, Zhong, Hou, & Shang, 2009).
Safety and Hazards
Properties
IUPAC Name |
6-thiophen-3-ylpyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c12-6-8-1-2-10(11-5-8)9-3-4-13-7-9/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJYLCWTCJHNRK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C=O)C2=CSC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
834884-60-5 | |
| Record name | 6-(thiophen-3-yl)pyridine-3-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(2-(dimethylamino)ethyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2982680.png)


![5-Methyl-4-[(3-nitro-1H-1,2,4-triazol-1-YL)methyl]isoxazole-3-carboxylic acid](/img/structure/B2982683.png)
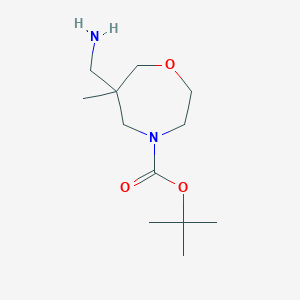
![Tert-butyl N-[(5Z)-5-hydroxyimino-7,8-dihydro-6H-naphthalen-2-yl]carbamate](/img/structure/B2982686.png)

![N-(2-benzoyl-4-bromophenyl)-4-[(6-chloro-4-phenylquinazolin-2-yl)amino]benzamide](/img/structure/B2982688.png)
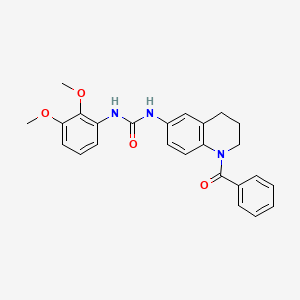
![Benzo[c][2,1]benzoxathiine 6,6-dioxide](/img/structure/B2982691.png)
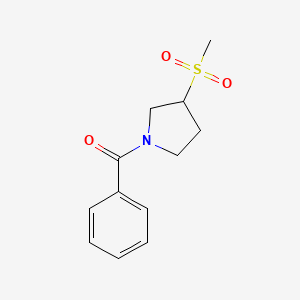
![7-Methyl-2-(3-morpholinopropyl)-1-phenyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2982696.png)

